molecular formula C18H18N2OS2 B2526021 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034457-04-8

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2526021
CAS No.: 2034457-04-8
M. Wt: 342.48
InChI Key: OWQZOKFAHAIYQK-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of suitable precursors under basic conditions.

    Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the azetidine intermediate using palladium-catalyzed cross-coupling reactions.

    Construction of the benzo[b]thiophene moiety: This can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.

    Final coupling reaction: The azetidine-thiophene intermediate is then coupled with the benzo[b]thiophene derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The azetidine and thiophene rings may interact with biological macromolecules, influencing their function and activity. The benzo[b]thiophene moiety may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
  • N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
  • N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Uniqueness

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs with different nitrogen-containing rings

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c21-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9-10,12,15H,3,7-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQZOKFAHAIYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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